5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile are represented by its molecular formula C16H9N3O3 and its molecular weight 291.266.Scientific Research Applications
Synthesis and Chemical Transformations
Polyfluorinated Aminoquinolines Synthesis
Polyfluorinated aminoquinolines have been synthesized via nitration systems, exploring transformations of quinolines polyfluorinated in the benzene moiety. This research demonstrates the reactivity of quinoline derivatives towards nitration and subsequent applications in synthesizing aminoquinolines not available through other methods (Skolyapova et al., 2018).
Chemosensors for Metal Ions
Crown-containing arylimines of hydroxy-nitro diphenylbenzo[b]furan derivatives have been studied for their spectral, luminescent, and complexing properties, acting as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+ ions. Such research highlights the role of nitro-substituted quinoline derivatives in developing sensitive detection tools for metal ions (Dubonosov et al., 2008).
Photophysical Studies
- Excited State Proton Transfer: The photochemistry of 8-hydroxy-5-nitroquinoline, related to the structural motif of nitroquinolines, has been investigated to understand its excited-state dynamics. Such studies are crucial for applications in photochemistry and the design of photophysical materials (Wang et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
5-nitro-2-quinolin-8-yloxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c17-10-12-9-13(19(20)21)6-7-14(12)22-15-5-1-3-11-4-2-8-18-16(11)15/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJTWTDCTFSLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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